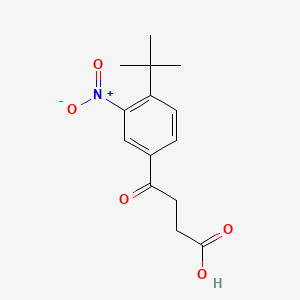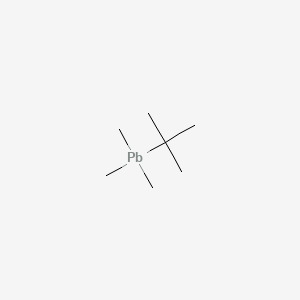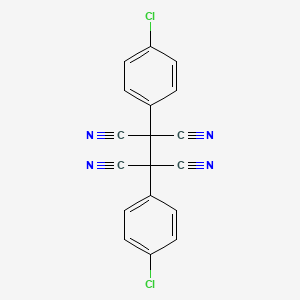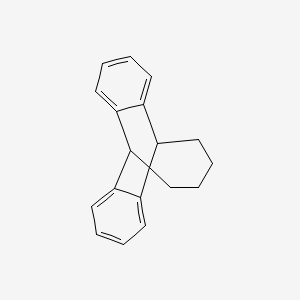
9,10-Dihydro-9,10-butanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-9,10-butanoanthracene is a polycyclic aromatic hydrocarbon derivative. It is characterized by the presence of a butano bridge connecting the 9th and 10th positions of the anthracene ring system. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-butanoanthracene typically involves the Diels-Alder reaction. This reaction is a cycloaddition process where a conjugated diene reacts with a dienophile to form a cyclohexene ring. In this case, anthracene acts as the diene, and a suitable dienophile is used to introduce the butano bridge.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions under controlled conditions. The reaction mixture is typically heated to facilitate the cycloaddition, followed by purification steps such as recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Dihydro-9,10-butanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce alkyl or acyl groups onto the aromatic ring.
Applications De Recherche Scientifique
9,10-Dihydro-9,10-butanoanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research into its biological activity includes studies on its potential as an anticancer agent due to its structural similarity to other biologically active anthracene derivatives.
Medicine: Investigations into its pharmacological properties are ongoing, particularly its interactions with biological macromolecules.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism by which 9,10-Dihydro-9,10-butanoanthracene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions makes it a candidate for studies on oxidative stress and related cellular pathways.
Comparaison Avec Des Composés Similaires
9,10-Dihydro-9,10-ethanoanthracene: Similar in structure but with an ethano bridge instead of a butano bridge.
Anthracene: The parent compound without any bridging groups.
9,10-Dihydroanthracene: A reduced form of anthracene without any additional bridging groups.
Uniqueness: 9,10-Dihydro-9,10-butanoanthracene is unique due to the presence of the butano bridge, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
25083-43-6 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
tetracyclo[6.6.4.02,7.09,14]octadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H18/c1-2-8-14-13(7-1)17-11-5-6-12-18(14)16-10-4-3-9-15(16)17/h1-4,7-10,17-18H,5-6,11-12H2 |
Clé InChI |
XTYXIYWZHQVQKX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C3=CC=CC=C3C(C1)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



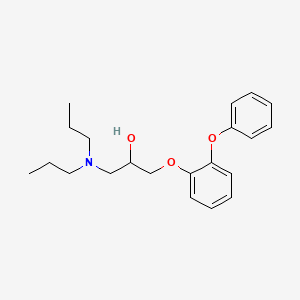
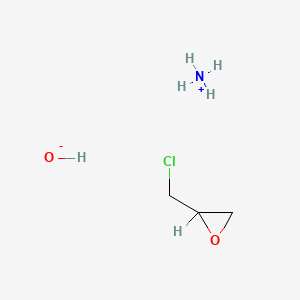
![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
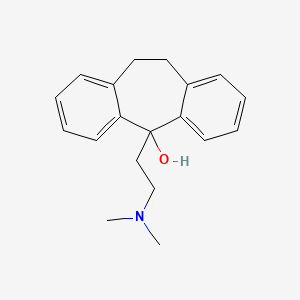
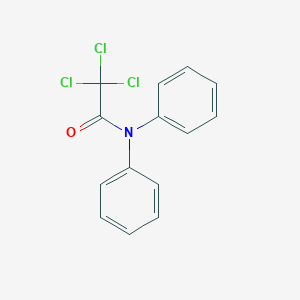
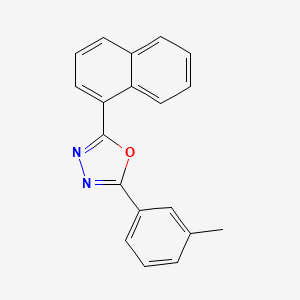
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
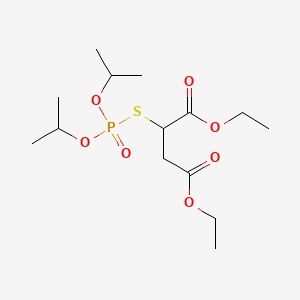
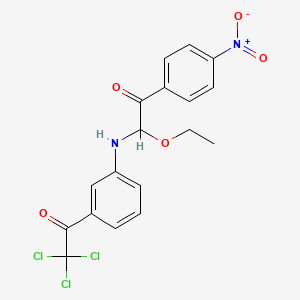
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
